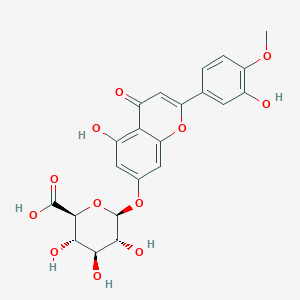

DiosMetin 7-O-beta-D-Glucuronide

Description

Overview of Flavonoid Glucuronides in Biological Systems

Flavonoids are commonly found in fruits, vegetables, and other plant-based foods. nih.gov When consumed by humans and other mammals, these compounds undergo extensive metabolism. nih.gov One of the primary metabolic pathways is glucuronidation, a process where glucuronic acid is attached to the flavonoid molecule. nih.govresearchgate.netresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver and intestinal cells. researchgate.net

Glucuronidation significantly increases the water solubility of flavonoids, facilitating their excretion from the body, primarily through urine and bile. regulations.govdrugbank.com For many years, it was believed that glucuronidated flavonoids were simply inactive, excretory products. However, emerging research suggests that these metabolites may possess their own biological activities and could be responsible for some of the health benefits associated with flavonoid consumption. researchgate.netacs.org In some cases, flavonoid glucuronides can be hydrolyzed back to their aglycone form (the flavonoid without the sugar) by β-glucuronidase enzymes present in various tissues and at sites of inflammation, potentially exerting localized effects. researchgate.net

Significance of Diosmetin (B1670712) 7-O-beta-D-Glucuronide in Natural Product Chemistry and Pharmacology

The significance of Diosmetin 7-O-beta-D-glucuronide stems primarily from its role as a major metabolite of diosmin (B1670713), a flavonoid glycoside commonly used as a venoactive drug. prolekare.czmdpi.com After oral administration, diosmin is first hydrolyzed by intestinal microflora to its aglycone, diosmetin. prolekare.cznih.govresearchgate.net Diosmetin is then absorbed and rapidly undergoes extensive metabolism, with glucuronidation being a key step. researchgate.netregulations.govnih.gov

Studies have identified several glucuronidated metabolites of diosmetin in blood and urine, with this compound being a notable conjugate. researchgate.netnih.gov Research in rats has shown that after oral administration of diosmetin, it circulates in the blood primarily as glucuronides, with very little free diosmetin detected. researchgate.net This indicates that the biological effects attributed to diosmin may, in fact, be mediated by its glucuronidated metabolites, including this compound.

The table below provides a summary of the key compounds involved in the metabolism of diosmin.

| Compound Name | Chemical Formula | Molar Mass | Role |

| Diosmin | C28H32O15 | 608.5 g/mol | Parent compound, administered orally. prolekare.cz |

| Diosmetin | C16H12O6 | 300.26 g/mol | Aglycone of diosmin, formed by intestinal microflora. prolekare.cznih.gov |

| This compound | C22H20O12 | 476.4 g/mol | A glucuronidated metabolite of diosmetin. nih.gov |

| Diosmetin-3'-glucuronide | Not specified | Not specified | A major glucuronide metabolite of diosmetin found in rat blood and urine. researchgate.net |

| Diosmetin-7,3'-diglucuronide | Not specified | Not specified | A major glucuronide metabolite of diosmetin found in rat blood. researchgate.net |

The chemical properties of this compound are detailed in the following table.

| Property | Value |

| IUPAC Name | 3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid nih.gov |

| Molecular Formula | C22H20O12 nih.gov |

| Molecular Weight | 476.39 g/mol |

| Appearance | Light yellow solid |

| Solubility | Soluble in DMSO (Slightly, Heated, Ultrasonic), Methanol (B129727) (Slightly, Heated), Water (Slightly) |

Further research is warranted to fully elucidate the specific biological activities and pharmacological mechanisms of this compound and to understand its contribution to the therapeutic effects observed after the administration of its parent compound, diosmin.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKMDTYMOHXUHG-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307990 | |

| Record name | Diosmetin 7-O-β-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35110-20-4 | |

| Record name | Diosmetin 7-O-β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35110-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diosmetin 7-O-β-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Diosmetin 7 O Beta D Glucuronide

Plant Sources and Distribution

The distribution of Diosmetin (B1670712) 7-O-beta-D-Glucuronide is not uniform across the plant kingdom, with its presence confirmed in specific families and species.

The flowers of Chrysanthemum morifolium are a rich source of various flavonoids. While many studies report the presence of diosmetin and its other glycosidic forms, such as diosmetin-7-O-β-D-glucopyranoside, specific and conclusive evidence for the natural occurrence of Diosmetin 7-O-beta-D-Glucuronide in this particular species remains a subject of ongoing investigation. nih.govresearchgate.netnih.gov However, some commercial suppliers of phytochemicals list Chrysanthemum sp. as a source for Diosmetin 7-glucuronide. mdpi.com Further research is required to definitively confirm its presence and distribution within C. morifolium.

Sugarcane molasses, a by-product of sugar refining, is known to contain a variety of phenolic compounds. While research has identified Diosmetin-7-O-beta-D-glucopyranoside in sugarcane molasses, the presence of this compound has not been explicitly documented in major studies. chemfaces.com

Beyond the aforementioned sources, this compound has been reported in other plant species. These include:

Crotalaria candicans : This species, belonging to the Leguminosae family, has been cited as a source of this compound. medchemexpress.commedchemexpress.com

Dracocephalum sp. : Plants from this genus in the Lamiaceae family are also noted to contain Diosmetin 7-glucuronide. mdpi.com

Meehania fargesii and Pedalium murex : These plants have been reported to contain Diosmetin 7-glucuronide. medchemexpress.com

Spearmint (Mentha spicata) and Sweet Marjoram (Origanum majorana) : The presence of Diosmetin 7-O-beta-D-glucuronopyranoside has been detected in these herbs, suggesting a potential for the related glucuronide to be present as well. nih.govmdpi.com

The following table summarizes the documented and potential botanical sources of this compound.

| Botanical Name | Family | Common Name | Plant Part | Compound Form |

| Luffa cylindrica | Cucurbitaceae | Sponge Gourd, Loofah | Fruit | This compound / Methyl Ester |

| Chrysanthemum morifolium | Asteraceae | Chrysanthemum | Flower | Diosmetin (aglycone) isolated, Glucuronide presence requires more direct confirmation |

| Crotalaria candicans | Leguminosae | Not specified | This compound | |

| Dracocephalum sp. | Lamiaceae | Not specified | Diosmetin 7-glucuronide | |

| Meehania fargesii | Lamiaceae | Not specified | Diosmetin 7-glucuronide | |

| Pedalium murex | Pedaliaceae | Not specified | Diosmetin 7-glucuronide | |

| Mentha spicata | Lamiaceae | Spearmint | Not specified | Diosmetin 7-O-beta-D-glucuronopyranoside detected |

| Origanum majorana | Lamiaceae | Sweet Marjoram | Not specified | Diosmetin 7-O-beta-D-glucuronopyranoside detected |

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Identification

The isolation and identification of this compound from complex plant matrices rely on a combination of advanced chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a cornerstone technique for the analysis of flavonoid glycosides like this compound. This method offers both separation and preliminary identification capabilities.

The separation is typically achieved on a reversed-phase column, such as a C18 column. A gradient elution is commonly employed, using a mobile phase consisting of an aqueous solvent (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient allows for the effective separation of a wide range of compounds with varying polarities present in the plant extract. nih.govoup.come-nps.or.kr

The Diode Array Detector (DAD) acquires UV-Vis spectra for each peak as it elutes from the column. Flavonoids exhibit characteristic UV spectra, which can provide valuable information for their identification. The DAD allows for the selection of the optimal wavelength for detection and quantification, enhancing the sensitivity and selectivity of the analysis. For many flavonoids, detection is often carried out at wavelengths around 254 nm, 280 nm, and 340-360 nm. mdpi.come-nps.or.krfrontiersin.org

A typical HPLC-DAD method for the analysis of flavonoids, which could be adapted for this compound, would involve the following steps:

Sample Preparation : The plant material is extracted with a suitable solvent, such as methanol or ethanol, often followed by partitioning with solvents of varying polarity to enrich the flavonoid fraction.

Chromatographic Separation : The extract is injected into the HPLC system.

Detection and Identification : The DAD records the chromatogram and the UV spectrum of each peak. The retention time and the UV spectrum of a peak are compared with those of a reference standard of this compound for positive identification.

Quantification : The concentration of the compound in the sample can be determined by creating a calibration curve using known concentrations of the reference standard.

The following table provides an example of typical HPLC-DAD parameters that could be used for the analysis of this compound.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution (e.g., varying the percentage of B over time) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

| Detection | Diode Array Detector (DAD), monitoring at multiple wavelengths (e.g., 254, 280, 350 nm) |

| Reference Standard | Pure this compound |

For definitive structural elucidation, fractions collected from the HPLC can be further analyzed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis and Chemoenzymatic Synthesis of Diosmetin 7 O Beta D Glucuronide and Its Derivatives

Enzymatic Pathways in Plants

The biosynthesis of Diosmetin (B1670712) 7-O-beta-D-Glucuronide in plants is a multi-step process involving the general phenylpropanoid pathway, which is responsible for producing the core flavonoid structure. nih.govtaylorandfrancis.com This pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce chalcones, the precursors to all flavonoids. nih.govyoutube.com

The formation of the diosmetin aglycone (the non-sugar part of the molecule) involves several key enzymes:

Chalcone (B49325) Synthase (CHS): Catalyzes the initial condensation reaction.

Chalcone Isomerase (CHI): Converts the chalcone into a flavanone.

Flavone (B191248) Synthase (FNS): Introduces a critical double bond to form a flavone.

Flavonoid Hydroxylases and O-methyltransferases (FOMTs): Modify the basic flavone structure to create the specific hydroxylation and methylation pattern of diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone). mdpi.com

Once the diosmetin aglycone is synthesized, the final step is glucuronidation. This reaction is catalyzed by a specific family of enzymes known as UDP-glucuronosyltransferases (UGATs, EC 2.4.1.17). nih.gov While glycosylation with glucose is more common in plants, glucuronidation also occurs. nih.govnih.gov These enzymes transfer glucuronic acid from a sugar donor, UDP-glucuronic acid (UDP-GlcA), to a hydroxyl group on the flavonoid acceptor. oup.com In the case of Diosmetin 7-O-beta-D-Glucuronide, the UGAT specifically targets the hydroxyl group at the C7-position of the diosmetin A-ring.

Research on the model legume Medicago truncatula has identified UGT84F9 as a major enzyme responsible for the glucuronidation of a wide range of flavonoids, including flavones like luteolin (B72000) (the precursor to diosmetin). nih.govoup.com The presence of such enzymes and the detection of this compound in plants like Luffa cylindrica and in the genus Chrysanthemum confirm its natural origin through these enzymatic pathways. medchemexpress.comphytolab.com

Table 1: Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Role in Pathway | Precursor(s) | Product(s) |

| Chalcone Synthase (CHS) | Flavonoid backbone synthesis | Phenylpropanoid derivatives, Malonyl-CoA | Chalcone |

| Chalcone Isomerase (CHI) | Isomerization | Chalcone | Flavanone |

| Flavone Synthase (FNS) | Flavone ring formation | Flavanone | Flavone (e.g., Luteolin) |

| O-Methyltransferase (FOMT) | Methylation | Luteolin | Diosmetin |

| UDP-Glucuronosyltransferase (UGAT) | Glucuronidation | Diosmetin, UDP-GlcA | This compound |

Microbial Transformations and Bioconversion Processes

Microbial systems offer a powerful and sustainable alternative to chemical synthesis for producing complex molecules like flavonoid glucuronides. Biotransformation using microorganisms can achieve high specificity under mild conditions. researchgate.net

Engineered microbial platforms have been successfully developed for the regio-specific synthesis of flavonoid glucuronides. nih.gov A notable example involves the use of the yeast Saccharomyces cerevisiae. By co-transforming yeast cells to express both a plant UGT and an enzyme that produces the necessary UDP-glucuronic acid (UDPGA) cofactor, researchers have created whole-cell biocatalysts. oup.com For instance, expressing plant UGTs such as UGT78A11 or UGT88D7 in yeast enabled the specific production of quercetin-3-O-glucuronide and quercetin-7-O-glucuronide, respectively. oup.comnih.gov This same principle is directly applicable to the production of this compound by selecting a UGT with the correct specificity for diosmetin's 7-OH group.

Conversely, microbial enzymes are also involved in the metabolism and degradation of flavonoid glycosides. Following oral consumption, diosmin (B1670713) (diosmetin-7-O-rutinoside) is hydrolyzed by enzymes from the gut microbiota to its aglycone, diosmetin, which is then absorbed. nih.gov Studies have isolated specific bacterial strains from the human gut, such as Escherichia sp., that are capable of metabolizing diosmetin-7-O-glucoside. nih.gov The primary transformation is deglycosylation to yield diosmetin. nih.gov Other lactic acid bacteria, like Lactobacillus pentosus, have also been shown to possess the enzymatic machinery (e.g., β-glucosidase) to convert flavonoid glycosides into their more bioavailable aglycones. semanticscholar.org

Table 2: Examples of Microbial Systems in Flavonoid Glucuronide/Glycoside Transformation

| Microbial System | Transformation Type | Substrate(s) | Product(s) | Key Enzyme Type |

| Engineered Saccharomyces cerevisiae | Synthesis (Biotransformation) | Quercetin | Quercetin-7-O-glucuronide | Plant UDP-Glucuronosyltransferase |

| Escherichia sp. (human gut isolate) | Degradation (Metabolism) | Diosmetin-7-O-glucoside | Diosmetin, Acacetin | Glycosidase |

| Lactobacillus pentosus | Degradation (Biotransformation) | Rutin, Hesperidin | Quercetin, Hesperetin | α-L-rhamnosidase, β-D-glucosidase |

Synthetic Approaches to this compound

Chemoenzymatic and purely chemical synthesis provide routes to obtain this compound for research and standardization purposes, especially when isolation from natural sources is impractical. The chemical synthesis of flavonoid glucuronides is challenging due to the need for regioselectivity—targeting a specific hydroxyl group among several. nih.gov

The general strategy involves three main stages:

Protection: The hydroxyl groups on the diosmetin aglycone that are not the target for glucuronidation must be chemically protected. This is often achieved using protecting groups like benzyl (B1604629) ethers.

Coupling (Glycosylation): The protected diosmetin is then coupled with a suitable glucuronic acid donor. A common and reliable method for this step is the Koenigs-Knorr reaction. nih.govmdpi.com This reaction typically uses an acetylated glucuronyl bromide donor (e.g., methyl 2,3,4-tri-O-acetyl-1-bromo-α-d-glucuronate) in the presence of a promoter like silver carbonate or silver oxide. acs.org

Deprotection: Finally, all protecting groups on both the flavonoid and the sugar moiety are removed to yield the final product, this compound. This is often done through mild alkaline hydrolysis followed by catalytic hydrogenolysis to remove benzyl groups. nih.gov

Derivatization Strategies and Analogue Synthesis

Creating derivatives of this compound can modify its chemical properties and biological activities. Key strategies include methylation, acylation, modifying the sugar conjugate, and halogenation.

O-Methylation and O-Acylation

O-methylation and O-acylation involve the addition of methyl or acyl groups to the remaining free hydroxyl groups of the flavonoid or the glucuronide moiety. O-methylation naturally occurs in plants and is a key metabolic step in humans, often catalyzed by catechol-O-methyltransferase (COMT). mdpi.complos.org This modification generally increases the lipophilicity of the flavonoid. mdpi.com Synthetic chemistry can be used to create specific methylated analogues, such as was done for (3-O-methyl) quercetin-3-O-β-glucuronide. nih.gov Furthermore, microbial metabolism can also lead to these derivatives; for example, metabolites of diosmetin-7-O-glucoside produced by Escherichia sp. were found to be further methylated and acetylated. nih.gov

Glycoside and Glucuronide Conjugation Modifications

Modifications to the sugar portion of the molecule can significantly alter its properties. This can involve:

Changing the sugar type: Replacing glucuronic acid with other sugars like glucose or rhamnose.

Altering the linkage position: Moving the glucuronide from the 7-position to another hydroxyl group (e.g., 3' or 5). Synthetic strategies with selective protection and deprotection schemes allow for the creation of such positional isomers. nih.gov

Modifying the existing sugar: Adding another sugar to the glucuronide moiety to form a disaccharide. For example, the conversion of a 7-O-glucoside to a 7-O-rutinoside (by adding rhamnose) is a known biosynthetic step for related flavonoids. nih.gov

Deglycosylation: The enzymatic removal of the glucuronic acid moiety to yield the diosmetin aglycone, a process catalyzed by β-glucuronidase enzymes. plos.org

Halogenation (e.g., Chlorination, Bromination)

The introduction of halogen atoms (chlorine, bromine) onto the flavonoid skeleton is a synthetic strategy used to alter a molecule's electronic properties and lipophilicity, which can enhance its bioactivity. researchgate.net Eco-friendly procedures have been developed for the halogenation of various flavonoid classes. researchgate.net A common method uses sodium halides (NaBr or NaCl) with hydrogen peroxide in acetic acid to generate the halogenating species in situ. researchgate.net Studies on flavanones and flavones like chrysin (B1683763) show that halogenation typically occurs at the A-ring, with the C6 and C8 positions being the most reactive sites. researchgate.netnih.gov Applying these methods to diosmetin would likely result in mono- or di-halogenated derivatives at these positions, creating novel analogues for further study.

Pharmacokinetics, Metabolism, and Bioavailability Research of Diosmetin 7 O Beta D Glucuronide

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Upon oral intake, diosmin (B1670713) is hydrolyzed by gut microbiota enzymes to its aglycone form, diosmetin (B1670712). mdpi.com This initial step is critical as diosmin itself is poorly absorbed. The resulting diosmetin is then absorbed from the intestine into the systemic circulation. Once absorbed, diosmetin undergoes rapid and extensive metabolism, primarily through glucuronidation, leading to the formation of various glucuronide conjugates, including diosmetin 7-O-beta-D-glucuronide. researchgate.netnih.gov

Studies in rats have shown that after oral administration of diosmetin, it is rapidly glucuronidated, and no free diosmetin is detectable in the blood and urine. researchgate.net Instead, diosmetin circulates as glucuronides, which can reach high levels in the blood plasma and are subsequently excreted in the urine. researchgate.net This indicates that the systemic exposure to diosmetin is predominantly in its conjugated forms.

In Vivo Metabolic Pathways

Glucuronidation Processes

Glucuronidation is a major phase II metabolic pathway for diosmetin. In this process, a glucuronic acid moiety is attached to the diosmetin molecule, increasing its water solubility and facilitating its excretion. In rats, after oral administration of diosmetin, several glucuronide metabolites have been detected in the blood. researchgate.net The two major metabolites identified were diosmetin-7,3'-diglucuronide and diosmetin-3'-glucuronide. researchgate.net While this compound is a known metabolite, its prominence can vary depending on the specific metabolic conditions and the organism.

The process of glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily found in the liver but also present in other tissues like the intestine. cu.edu.eg The specific UGT isoforms responsible for the glucuronidation of diosmetin are thought to be quite specific to this class of flavonoids. researchgate.net

Role of the Gut Microbiome in Biotransformation

The gut microbiome plays a pivotal role in the initial biotransformation of diosmin, the precursor to diosmetin and its glucuronides. mdpi.com Orally administered drugs and compounds encounter the vast and diverse microbial community in the gastrointestinal tract. nih.gov These microbes possess a wide array of enzymes, such as β-glucosidases and β-glucuronidases, that can metabolize complex molecules that are otherwise indigestible by human enzymes. cu.edu.eg

In the case of diosmin, which is a diosmetin-7-O-rutinoside, gut bacteria first cleave the rutinoside sugar moiety to release the aglycone, diosmetin. mdpi.com This deglycosylation step is essential for the subsequent absorption of diosmetin. Furthermore, the gut microbiota can also be involved in the deconjugation of glucuronides that are excreted into the gut via enterohepatic circulation. nih.gov This process can release the aglycone back into the intestinal lumen, where it can be reabsorbed, potentially prolonging its systemic presence.

Studies have identified specific intestinal bacteria, such as certain species of Escherichia, that are capable of metabolizing diosmetin-7-O-glucoside. nih.gov These bacteria can perform various biotransformations, including dehydroxylation, deglycosylation, methylation, and acetylation, leading to a variety of metabolites. nih.gov

Identification of Circulating Metabolites

Following the administration of diosmin or diosmetin, a number of circulating metabolites have been identified in both human and animal studies. While free diosmetin is generally absent or present at very low levels in plasma, its glucuronide conjugates are the predominant forms. researchgate.netregulations.gov

In humans, after oral administration of diosmin, diosmetin-3-O-glucuronide has been identified as a major circulating metabolite in both plasma and urine. nih.govresearchgate.net Other identified glucuronide metabolites include diosmetin-7-O-glucuronide and diosmetin-3,7-O-diglucuronide. nih.gov The relative abundance of these metabolites can provide insights into the primary sites of glucuronidation and the specific UGT enzymes involved.

In rats, research has similarly shown that diosmetin circulates as glucuronides, with diosmetin-7,3'-diglucuronide and diosmetin-3'-glucuronide being the major forms detected in blood plasma. researchgate.net

Bioavailability and Systemic Exposure Research

The bioavailability of diosmetin from its parent compound, diosmin, is generally low due to its poor absorption. researchgate.net However, the formation of more water-soluble metabolites like this compound is a key factor in its systemic exposure.

Research indicates that after oral administration, diosmetin is rapidly absorbed and metabolized. regulations.gov Pharmacokinetic studies in rats have shown that after intravenous administration of diosmetin-7-O-beta-D-glucoside, the compound is eliminated relatively quickly, with a half-life of approximately 1.4 hours. researchgate.net

In humans, following oral administration of diosmin, the peak plasma concentration (Cmax) of diosmetin (measured after enzymatic deconjugation of its metabolites) was found to be 6,049.3 ± 5,548.6 pg/mL. researchgate.net The elimination half-life of diosmetin is reported to be long, ranging from 26 to 43 hours. regulations.gov This prolonged presence in the plasma is likely due to the circulation of its glucuronide metabolites.

Pharmacokinetic Parameters of Diosmetin Metabolites

Methodologies for Pharmacokinetic Profiling

The pharmacokinetic profiling of this compound and other related metabolites relies on sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method for the determination of these compounds in biological matrices such as plasma and urine. nih.govregulations.govresearchgate.net

These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances from the biological samples. nih.govresearchgate.net For the quantification of total diosmetin, an enzymatic hydrolysis step using β-glucuronidase is employed to cleave the glucuronide conjugates and release the free aglycone, which is then measured. nih.govregulations.gov

The development of micro-liquid-chromatography–mass spectrometry has further enhanced the ability to directly measure and identify specific glucuronide metabolites like diosmetin-3-O-glucuronide, diosmetin-7-O-glucuronide, and diosmetin-3,7-O-diglucuronide in plasma and urine. nih.gov Ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF/MS) is another powerful technique used to screen for and identify metabolites of diosmetin-7-O-glucoside. nih.gov

Analytical Methods for Pharmacokinetic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its high-resolution variant, UPLC-Q-TOF/MS, are indispensable tools for the analysis of diosmetin metabolites. These methods offer the high sensitivity and selectivity required to separate, identify, and quantify compounds like this compound in complex biological matrices such as plasma and urine. nih.govregulations.govresearchgate.netnih.gov

Researchers have developed and validated specific LC-MS/MS methods for the direct quantification of diosmetin glucuronide metabolites. nih.govresearchgate.net For instance, glucuronide metabolites from plasma have been separated using micro-liquid chromatography on a HALO C18 column, while analysis of urine samples has utilized a Discovery HSF5 column. nih.govresearchgate.netnih.gov Detection is typically achieved with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity. In positive electrospray ionization mode, the isobaric monoglucuronides—diosmetin-7-O-glucuronide and diosmetin-3-O-glucuronide—are monitored using the same mass transition (m/z 477.2/301.1 or 476.9/286). nih.gov

UPLC-Q-TOF/MS technology is particularly powerful for identifying unknown metabolites. Studies on related compounds, such as diosmetin-7-O-glucoside, have used UPLC-Q-TOF/MS to screen for and identify various metabolites produced by human intestinal bacteria. nih.gov This technique allows for the precise mass measurement of both the parent ion and its fragments, facilitating the structural elucidation of metabolites formed through pathways like deglycosylation and methylation. nih.gov

The table below summarizes typical mass spectrometry data for this compound.

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Source |

| Instrument Type | LC-ESI-QTOF | nih.gov |

| Ionization Mode | Positive ESI | nih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 477.1024 | nih.gov |

| Top 5 Product Ions (m/z) | ||

| Fragment 1 | 301.06924 | nih.gov |

| Fragment 2 | 477.10266 | nih.gov |

| Fragment 3 | 302.07492 | nih.gov |

| Fragment 4 | 286.04346 | nih.gov |

| Fragment 5 | 303.08292 | nih.gov |

Enzymatic Deconjugation Assays

Enzymatic deconjugation is a critical step in determining the total amount of an aglycone (in this case, diosmetin) in biological samples. Since a significant portion of diosmetin circulates in conjugated forms like glucuronides and sulfates, measuring only the free aglycone would lead to an underestimation of its bioavailability. nih.govmdpi.com

The standard procedure involves treating plasma or urine samples with enzymes that cleave these conjugates. nih.govresearchgate.net Specifically, β-glucuronidase is used to hydrolyze glucuronide bonds, and sulfatase is used to hydrolyze sulfate (B86663) conjugates. nih.govresearchgate.net In many studies, samples are incubated with one or both enzymes to ensure complete deconjugation. nih.govresearchgate.net A typical protocol involves incubating the biological sample with the enzyme solution for an extended period, for example, 12 hours at 37°C. nih.govresearchgate.net

Following incubation, the proteins in the sample are precipitated (e.g., with acetonitrile) and removed by centrifugation. nih.govresearchgate.net The resulting supernatant, containing the now-liberated free diosmetin, is then analyzed using LC-MS/MS. nih.govresearchgate.net To ensure the enzymatic reaction was efficient and successful, internal standards such as paracetamol-β-d-glucuronide are often added to the samples. nih.gov The degradation of this standard is monitored to verify the effectiveness of the deglucuronidation process. nih.gov By comparing the concentration of diosmetin before and after enzymatic treatment, researchers can accurately quantify the extent of its conjugation in the body. nih.govresearchgate.netnih.gov

Investigation of Biological Activities and Pharmacological Effects of Diosmetin 7 O Beta D Glucuronide

Antioxidant Activity Studies

Diosmetin (B1670712) 7-O-beta-D-Glucuronide is recognized as an antioxidant constituent found in sources like the fruits of Luffa cylindrica. medchemexpress.com Its antioxidant capabilities are a key area of research, with studies investigating its ability to counteract oxidative stress, a process implicated in various chronic diseases. nih.govamrj.net

Free Radical Scavenging Mechanisms

Flavonoids are known for their ability to scavenge reactive oxygen species (ROS) and inhibit their generation. mdpi.comnih.gov Diosmetin, the aglycone of Diosmetin 7-O-beta-D-Glucuronide, demonstrates strong cellular antioxidant activity. acs.org While some research suggests that the antioxidant properties of diosmin (B1670713) and its metabolites might be more related to modulating enzymes involved in ROS production rather than direct scavenging, other studies highlight the potent free radical scavenging capabilities of these compounds. mdpi.comnih.gov

Cellular Antioxidant Enzyme Modulation (SOD, GPx, CAT)

A crucial aspect of antioxidant defense involves the modulation of endogenous antioxidant enzymes. Research on diosmetin has shown that it can significantly restore the activities of key antioxidant enzymes that are increased due to oxidative stress. acs.org These enzymes include superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). acs.orgnih.gov By bolstering these enzymatic defenses, this compound can help mitigate cellular damage caused by oxidative stress. Studies on the related compound diosmin have also demonstrated its ability to increase the activity of SOD, catalase, and glutathione in animal models. mdpi.com

Inhibition of Oxidative Stress Markers (e.g., Hydrogen Peroxide, Malondialdehyde)

The antioxidant activity of this compound is further evidenced by its ability to reduce markers of oxidative stress. In ex vivo human skin models, this metabolite has been shown to significantly decrease the production of hydrogen peroxide. mdpi.comnih.gov Furthermore, studies on diosmetin have demonstrated its effectiveness in inhibiting the formation of malondialdehyde (MDA), a key end product of lipid peroxidation and a widely used biomarker for oxidative stress. acs.orgnih.gov Research has also shown that diosmetin can reverse the damaging effects of hydrogen peroxide in liver cells, highlighting its protective potential against oxidative damage. nih.gov

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory effects. mdpi.comnih.govresearchgate.net Inflammation and oxidative stress are often interconnected, creating a cycle that contributes to the development of various diseases. mdpi.com

Modulation of Inflammatory Mediators (e.g., IL-8, TNF-α, IL-1β, IL-6, NO, PGE2)

Research has demonstrated that this compound can effectively modulate the production of key inflammatory mediators. In human skin explants, it has been shown to reduce the secretion of interleukin-8 (IL-8) in a concentration-dependent manner. nih.govresearchgate.net The aglycone, diosmetin, has also been found to inhibit the release of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). tjpr.orgnih.govviamedica.pl Furthermore, diosmetin has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are important mediators in the inflammatory process. viamedica.plnih.gov

Inhibition of Pro-inflammatory Enzymes (e.g., COX-2, MPO)

The anti-inflammatory action of this compound and its aglycone extends to the inhibition of pro-inflammatory enzymes. Diosmetin has been shown to reduce the protein levels of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) during inflammation. nih.govviamedica.plnih.gov Additionally, studies on diosmetin have indicated its ability to decrease the levels of myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to inflammatory damage. tjpr.org

Table 1: Investigated Biological Activities of this compound and its Aglycone, Diosmetin

| Category | Activity | Compound | Key Findings |

| Antioxidant | Free Radical Scavenging | Diosmetin | Exhibits strong cellular antioxidant activity. acs.org |

| Cellular Antioxidant Enzyme Modulation | Diosmetin | Restores activities of SOD, GPx, and CAT. acs.org | |

| Inhibition of Oxidative Stress Markers | This compound | Decreases hydrogen peroxide production. mdpi.comnih.gov | |

| Inhibition of Oxidative Stress Markers | Diosmetin | Inhibits malondialdehyde (MDA) formation. acs.org | |

| Anti-inflammatory | Modulation of Inflammatory Mediators | This compound | Reduces IL-8 secretion. nih.govresearchgate.net |

| Modulation of Inflammatory Mediators | Diosmetin | Inhibits TNF-α, IL-1β, and IL-6 release. tjpr.orgnih.gov | |

| Modulation of Inflammatory Mediators | Diosmetin | Suppresses NO and PGE2 production. viamedica.plnih.gov | |

| Inhibition of Pro-inflammatory Enzymes | Diosmetin | Reduces protein levels of COX-2. nih.govviamedica.pl | |

| Inhibition of Pro-inflammatory Enzymes | Diosmetin | Decreases levels of MPO. tjpr.org |

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB activation)

Diosmetin and its derivatives have been shown to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The anti-inflammatory properties of diosmetin, the aglycone of this compound, are attributed to its ability to suppress the activation of NF-κB and its downstream targets. researchgate.net In studies on human rheumatoid arthritis fibroblast-like synoviocytes stimulated with TNF-α, diosmetin was found to inhibit the activation of the Akt and NF-κB signaling pathways. researchgate.net

Research has demonstrated that diosmetin can dampen the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) by blocking the NF-κB pathway. nih.gov In animal models of diabetic nephropathy, diosmetin treatment attenuated the expression of NF-κB p65 in renal tissues. nih.gov This reduction in NF-κB activation was associated with a decrease in inflammatory cytokines. nih.gov Similarly, in a mouse model of acute lung injury, diosmin, which is metabolized to diosmetin, was shown to inhibit the phosphorylation of IκB-α and NF-κB subunits. mdpi.com The anti-inflammatory effects of Diosmetin-3-O-β-d-glucuronide, a major metabolite of diosmin, are also suggested to involve the modulation of the NF-κB pathway. mdpi.com Furthermore, in periodontitis models, diosmetin was found to inhibit the NF-κB/NLRP3 pathway, thereby reducing the secretion of pro-inflammatory factors. tjpr.org

| Model System | Key Findings | Signaling Pathway |

| TNF-α-stimulated human rheumatoid arthritis fibroblast-like synoviocytes | Suppression of p-Akt and nuclear NF-κB p65 expression. researchgate.net | Akt/NF-κB |

| Aflatoxin B1-induced liver damage in mice | Dampened secretion of IL-1β and TNF-α. nih.gov | NF-κB |

| Streptozotocin-induced diabetic nephropathy in mice | Attenuated expression of NF-κB p65 in renal tissues. nih.gov | NF-κB |

| Lipopolysaccharide-induced periodontitis cells | Inhibition of pyroptosis and reduced secretion of pro-inflammatory factors. tjpr.org | Nrf2/NF-κB/NLRP3 |

| Ex vivo human skin explants (Diosmetin-3-O-β-d-glucuronide) | Reduction in IL-8 secretion, suggesting modulation of inflammatory pathways. nih.govnih.gov | Implied NF-κB |

Cardiovascular Protective Research

Diosmetin 7-O-beta-D-glucopyranoside, a closely related natural flavonoid glycoside, has demonstrated therapeutic potential for cardiovascular diseases. nih.gov Research has focused on its role in mitigating cardiac fibrosis, a key pathological change in many end-stage cardiovascular conditions. nih.gov The protective mechanisms appear to be linked to its ability to counteract endothelial-mesenchymal transformation (EndMT) and endoplasmic reticulum (ER) stress. nih.gov

Suppression of Endothelial-Mesenchymal Transformation (EndMT)

Endothelial-mesenchymal transformation (EndMT) is a critical process in the development of cardiac fibrosis. nih.gov Studies have shown that Diosmetin 7-O-glucoside can effectively suppress EndMT. nih.gov In primary cardiac microvascular endothelial cells (CMECs) where EndMT was induced by transforming growth factor-β1 (TGF-β1), treatment with the compound effectively regulated this transformation. nih.gov This was evidenced by the maintenance of endothelial appearance and the expression of endothelial markers. nih.gov Furthermore, in a mouse model of cardiac fibrosis, Diosmetin 7-O-glucoside reduced the levels of EndMT in the heart tissue. nih.gov The compound also partially inhibited the migration capacity of cells undergoing EndMT and restored their ability to form tubes, a key function of endothelial cells. nih.gov

Amelioration of Cardiac Fibrosis

The anti-fibrotic effects of Diosmetin 7-O-glucoside have been observed in animal models of cardiac fibrosis. nih.gov In mice where cardiac fibrosis was induced by isoprenaline (ISO), administration of the compound led to a suppression of the fibrotic process. nih.gov A key indicator of this amelioration was the diminished accumulation of collagen I and collagen III, which are major components of fibrotic tissue in the heart. nih.gov

| Experimental Model | Inducing Agent | Key Findings |

| Isoprenaline (ISO)-induced cardiac fibrosis in mice | Isoprenaline | Suppressed cardiac fibrosis and reduced levels of EndMT and ER stress. nih.gov |

| TGF-β1-induced CMECs | Transforming growth factor-β1 (TGF-β1) | Effectively regulated EndMT, diminished accumulation of collagen I and III, restored tube formation, and partially inhibited migration. nih.gov |

Effects on Endoplasmic Reticulum (ER) Stress Pathways

Endoplasmic reticulum (ER) stress is implicated in the induction of EndMT and the progression of cardiac fibrosis. nih.gov Research indicates that Diosmetin 7-O-glucoside can ameliorate ER stress. nih.gov Molecular docking studies have shown a favorable binding of the compound to markers of the ER stress and Src pathways. nih.gov Treatment with Diosmetin 7-O-glucoside was found to mitigate ER stress through the three branches of the unfolded protein response. nih.gov This was confirmed by the expression of protein biomarkers such as glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). nih.gov Further analysis revealed that the compound could suppress the phosphorylation of Src, a kinase involved in signaling pathways that can lead to EndMT. nih.gov These findings suggest that Diosmetin 7-O-glucoside regulates EndMT and ameliorates cardiac fibrosis, at least in part, through its effects on ER stress via Src-dependent pathways. nih.gov

Research into Metabolic Disorders and Anti-diabetic Potential

Flavonoids are widely investigated for their potential in managing metabolic disorders, including type 2 diabetes. One of the therapeutic strategies for managing this condition is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase.

α-Glucosidase Inhibition Studies

The potential of diosmetin and its glycosides to inhibit α-glucosidase has been a subject of in vitro research. A systematic review of flavonoids as α-glucosidase inhibitors noted that diosmin, a related flavone (B191248) glycoside, displayed an inhibitory profile equivalent to that of the antidiabetic drug acarbose. nih.gov

However, the specific glycosidic linkage can influence the inhibitory activity. One study reported that Diosmetin 7-O-β-D-glucopyranoside exhibited weaker α-glucosidase inhibition compared to its aglycone form, diosmetin. nih.gov This suggests that the presence of the 7-O-glucosyl moiety may potentially reduce the inhibitory action against this enzyme. nih.gov Further research is needed to fully elucidate the inhibitory potential of this compound against α-glucosidase.

| Compound | Enzyme | Inhibitory Activity Comparison | Source |

| Diosmin | α-Glucosidase, α-Amylase | Equivalent profile to Acarbose. | nih.gov |

| Diosmetin 7-O-β-D-glucopyranoside | α-Glucosidase | Weaker inhibition compared to Diosmetin (aglycone). | nih.gov |

Aldose Reductase Inhibition Studies

Currently, there are no specific scientific studies available that investigate the direct inhibitory effects of this compound on the aldose reductase enzyme. Research in this area has more broadly focused on other flavonoids or the aglycone form, diosmetin.

Anticancer and Cytotoxic Activity Investigations

The anticancer potential of this compound has been highlighted in recent research, particularly in the context of colorectal cancer (CRC). A 2025 study identified Inverted Formin 2 (INF2) as a specific biomarker for CRC associated with poor prognosis. nih.gov Through computational and biological assays, this compound was identified as a promising inhibitor of INF2, suggesting its potential as a targeted therapeutic agent for treating colorectal cancer. nih.gov The compound was found to selectively inhibit CRC cells with high INF2 expression while showing minimal toxicity to normal cells. nih.gov

The primary research connecting this compound to cancer cell proliferation is through its inhibition of the INF2 protein. nih.gov Studies have demonstrated that the knockdown of INF2 leads to an inhibition of cell proliferation and mobility in colorectal cancer cells. nih.gov By targeting INF2, this compound shows promise as a compound that can impede the proliferation of cancer cells. nih.gov Direct studies detailing its specific role in apoptosis induction are still emerging.

There is currently a lack of specific research focused on the mechanisms by which this compound may induce cell cycle arrest in cancer cells. While extensive research exists for its aglycone, diosmetin, the direct effects of the glucuronide form on cell cycle regulatory proteins have not been detailed in available literature. nih.govjapsonline.com

Detailed investigations into the modulation of key oncogenic signaling pathways—including those involving c-Myc, various cyclins and cyclin-dependent kinases (Cdks), and cell cycle inhibitors like p21Cip1/p53—by this compound have not yet been reported. The anticancer effects observed are so far attributed to the inhibition of more specific targets like INF2, and the broader impact on oncogenic pathways remains an area for future research. nih.gov

In a comprehensive 2024 study investigating the inhibitory potential of 17 different flavonoids against Lactate Dehydrogenase A (LDHA), a key enzyme in cancer cell metabolism, several related compounds were assessed. nih.govresearchgate.net The study found that diosmetin (the aglycone) and baicalein (B1667712) 7-O-β-D-glucuronide demonstrated moderate inhibitory activity. nih.govresearchgate.net However, this compound was not specifically included in this analysis, and thus, its direct inhibitory activity on LDHA has not been experimentally determined. nih.govresearchgate.net

Table 1: LDHA Inhibitory Activity of Selected Flavonoids Note: Data for this compound is not available.

| Compound | IC50 (µM) | Inhibition Level |

|---|---|---|

| Diosmetin | 33.007-86.643 | Moderate |

| Baicalein 7-O-β-D-glucuronide | 33.007-86.643 | Moderate |

| Fisetin | 0.066 | Excellent |

| Luteolin (B72000) | 1.397-15.730 | Good |

Data sourced from a 2024 study on flavonoid inhibition of LDHA. nih.govresearchgate.net

This compound is a primary metabolite of diosmin, a compound that has been investigated for its therapeutic benefits, including hepatoprotective effects against various liver injuries. researchgate.netnih.govnih.gov Research on diosmin's metabolism indicates that its biological activities may be attributable to its metabolites. researchgate.net Notably, a related compound, diosmetin-7-O-glucoside, was identified as a potent liver-protective molecule. researchgate.net While this suggests a potential role for this compound in liver protection, direct experimental validation of its hepatoprotective capacity is needed.

Regarding neuroprotection, while the parent compound diosmin has been studied for its potential protective effects in models of neurological disorders, specific investigations into the neuroprotective activity of this compound are currently absent from the scientific literature. nih.govcivilica.com

Anti-hyperalgesic Properties

While direct studies on the anti-hyperalgesic properties of this compound are limited, significant research into its aglycone, diosmetin, provides strong indications of its potential in pain management. Hyperalgesia, an increased sensitivity to pain, is a common symptom of inflammatory conditions and nerve damage. The antinociceptive and anti-inflammatory activities of diosmetin have been evaluated in various preclinical models.

Topical application of diosmetin has been shown to effectively reduce pain and inflammation in a UVB radiation-induced sunburn model in mice. nih.gov In this study, diosmetin treatment diminished mechanical allodynia (pain from a non-painful stimulus) and behaviors associated with the affective-motivational aspects of pain. nih.gov Furthermore, a study on neuropathic pain revealed that diosmetin can alleviate this condition by modulating the Keap1/Nrf2/NF-κB signaling pathway, which is crucial in the body's response to oxidative stress and inflammation. nih.gov The administration of diosmetin in a mouse model of spinal nerve ligation led to a reduction in both mechanical and thermal allodynia. nih.gov These findings suggest that diosmetin possesses significant analgesic properties, likely stemming from its anti-inflammatory and antioxidant effects. nih.govnih.gov

Given that this compound is a primary metabolite of diosmin, and is converted to diosmetin in the body, it is plausible that it contributes to the observed analgesic effects. However, further research is necessary to specifically delineate the anti-hyperalgesic profile of this compound itself.

Table 1: Research Findings on the Anti-hyperalgesic and Antinociceptive Properties of Diosmetin

| Model System | Compound Tested | Key Findings | Reference |

| UVB Radiation-Induced Sunburn in Mice | Diosmetin (topical) | Reduced mechanical allodynia and pain-related behaviors. | nih.gov |

| Spinal Nerve Ligation-Induced Neuropathic Pain in Mice | Diosmetin (oral) | Alleviated mechanical and thermal allodynia; modulated Keap1/Nrf2/NF-κB pathway. | nih.gov |

Allelopathic Activity Studies

Allelopathy refers to the chemical inhibition of one organism by another, due to the release of specific chemical compounds into the environment. In the context of plants, these allelochemicals can affect the growth and development of neighboring plants. The allelopathic potential of this compound has been investigated to understand its ecological role.

In a study involving the aquatic plant Lemna gibba (duckweed), the allelopathic effects of this compound were examined. The results indicated that at a concentration of 0.2mM, this compound did not exert any significant allelopathic activity. Specifically, there were no notable changes in the frond number, dry weight, or chlorophyll (B73375) concentration of Lemna gibba. This suggests that, at this concentration, this compound does not inhibit the growth of this particular plant species.

**Table 2: Allelopathic Effect of this compound on *Lemna gibba***

| Parameter | Concentration of this compound | Observed Effect |

| Frond Number | 0.2mM | No significant effect |

| Dry Weight | 0.2mM | No significant effect |

| Chlorophyll Concentration | 0.2mM | No significant effect |

Research on Multidrug Resistance Modulation

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. One of the key mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump drugs out of the cell. Flavonoids, including diosmetin and its derivatives, have been investigated for their potential to modulate MDR.

Research has shown that certain diosmetin derivatives can enhance the efficacy of chemotherapeutic drugs like doxorubicin (B1662922) in resistant cancer cell lines. This effect is believed to be, at least in part, due to the inhibition of P-glycoprotein activity. The ability of these compounds to modulate MDR appears to be influenced by their chemical structure and lipophilicity. While direct studies on this compound are not extensively documented in this context, the known activity of related flavonoids suggests a potential role. The general structure of flavonoids allows them to interact with the drug-binding sites on P-glycoprotein, thereby inhibiting its function and restoring the sensitivity of cancer cells to chemotherapy.

Table 3: Research on Flavonoids and Multidrug Resistance Modulation

| Compound/Class | Mechanism of Action | Effect |

| Diosmetin Derivatives | Inhibition of P-glycoprotein activity | Potential to overcome doxorubicin resistance in cancer cells. |

| Flavonoids (general) | Interaction with P-glycoprotein binding sites | Inhibition of P-glycoprotein function, potentially reversing multidrug resistance. |

Mechanistic Elucidation of Diosmetin 7 O Beta D Glucuronide S Biological Actions

Molecular Interactions and Binding Affinity Research

The efficacy of Diosmetin (B1670712) 7-O-beta-D-Glucuronide as a modulator of cellular processes begins with its ability to physically interact with and bind to specific protein targets. Molecular docking studies, which predict the binding orientation and affinity of a ligand to a protein, have been instrumental in identifying these interactions.

Research has demonstrated that Diosmetin 7-O-beta-D-Glucuronide exhibits a high binding affinity for the INF2 protein, a factor implicated in certain cancers. researchgate.net This interaction was further confirmed using a Cellular Thermal Shift Assay (CETSA), a method that verifies direct binding in a cellular environment. researchgate.net Additionally, molecular docking simulations have shown that a closely related compound, diosmetin-7-O-glucoside, binds effectively to key protein markers involved in endoplasmic reticulum (ER) stress and Src-dependent pathways, suggesting a direct mechanism for its influence on these cellular responses. nih.gov

Table 1: Molecular Docking and Binding Affinity of this compound and Related Compounds

| Compound | Target Protein/Pathway Marker | Method of Analysis | Key Finding | Source |

|---|---|---|---|---|

| This compound | INF2 Protein | Molecular Docking, Cellular Thermal Shift Assay (CETSA) | Demonstrated high binding affinity. | researchgate.net |

| Diosmetin-7-O-glucoside | ER Stress Markers | Molecular Docking | Showed effective binding to pathway markers. | nih.gov |

| Diosmetin-7-O-glucoside | Src Pathway Markers | Molecular Docking | Showed effective binding to pathway markers. | nih.gov |

Cellular Signaling Pathway Modulation

This compound exerts its biological effects by intervening in complex cellular signaling cascades. Its influence spans pathways controlling oxidative stress, inflammation, and cellular stress responses.

This compound is recognized as an antioxidant constituent. medchemexpress.com Its antioxidant effects, and those of its parent compound diosmin (B1670713), are linked to the modulation of pathways designed to protect cells from oxidative damage caused by reactive oxygen species (ROS). mdpi.com The antioxidant properties of flavonoids are often determined by their chemical structure, particularly the number and arrangement of hydroxyl groups. mdpi.com After conjugation, this compound possesses additional hydroxyl groups which may enhance its antioxidant capabilities. mdpi.com

While direct studies on this specific glucuronide are emerging, the aglycone, diosmetin, is known to activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the expression of protective enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. amrj.net

The compound has demonstrated significant anti-inflammatory activity. Studies using ex vivo human skin models have shown that Diosmetin-3-O-β-d-glucuronide, the primary metabolite of diosmin, can inhibit the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8). mdpi.com

Furthermore, research on a related form, Diosmetin-7-O-β-D-glucopyranoside, revealed it could reduce the production of key inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in virally infected cells. nih.gov This anti-inflammatory action is mechanistically linked to the inactivation of the glycolysis-mediated Nuclear Factor-kappa B (NF-κB) pathway. nih.gov The NF-κB signaling pathway is a primary target for the anti-inflammatory action of flavonoids, and its inhibition by diosmetin and its derivatives is a recurring finding in research. nih.govnih.gov In combination with other natural compounds, diosmetin-7-O-glucoside was also found to downregulate the expression of pro-inflammatory genes, including il-1β, tnf-α, and nf-кb. frontiersin.org

The endoplasmic reticulum (ER) is a critical organelle for protein folding, and its dysfunction leads to a state known as ER stress, which activates the Unfolded Protein Response (UPR). nih.gov The UPR is a signaling network aimed at restoring ER homeostasis, primarily through three sensor proteins: IRE1, PERK, and ATF6. nih.govkoreamed.org

Diosmetin-7-O-glucoside has been shown to ameliorate ER stress by modulating all three branches of the UPR. nih.gov This was evidenced by its ability to reduce the expression of key ER stress biomarkers, including glucose-regulated protein 78 (GRP78), also known as BiP, and C/EBP homologous protein (CHOP). nih.gov GRP78/BiP is a master regulator that, under stress, dissociates from the ER sensors to assist in protein folding, thereby activating the UPR pathways. koreamed.org The reduction of the pro-apoptotic factor CHOP indicates a protective effect against ER stress-induced cell death. nih.gov

Table 2: Modulation of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) by Diosmetin-7-O-glucoside

| UPR Pathway/Marker | Function | Effect of Diosmetin-7-O-glucoside | Source |

|---|---|---|---|

| General ER Stress | Cellular stress state caused by misfolded proteins. | Ameliorated | nih.gov |

| GRP78 (BiP) | Master regulator of UPR; chaperone protein. | Expression reduced | nih.gov |

| CHOP | Pro-apoptotic transcription factor induced by ER stress. | Expression reduced | nih.gov |

| Three UPR Branches (IRE1, PERK, ATF6) | Sensor pathways that initiate the UPR cascade. | Modulated | nih.gov |

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a wide array of cellular processes, including cell growth, differentiation, and migration. Dysregulation of Src signaling is often implicated in disease pathology. Research has directly linked the actions of Diosmetin-7-O-glucoside to this pathway. Studies have shown that the compound can suppress the expression level of phosphorylated Src (p-Src), which is the active form of the kinase. nih.gov This inhibition of Src phosphorylation is a key part of the mechanism by which the compound regulates endothelial-mesenchymal transformation (EndMT), a process involved in cardiac fibrosis. nih.gov The regulation of EndMT through ER stress is believed to occur, at least in part, via these Src-dependent pathways. nih.gov

The modulation of ER stress by this compound has further downstream consequences for other critical signaling pathways. The ER stress sensor IRE1, when activated, is known to recruit other proteins that lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in inflammation and apoptosis. koreamed.org By modulating the IRE1 branch of the UPR, the compound can indirectly influence JNK signaling.

The AKT signaling pathway, which is central to cell survival and metabolism, is also a target. While direct evidence for the glucuronide is building, its aglycone, diosmetin, has been shown to attenuate the PI3K/Akt signaling pathway. amrj.netnih.gov This modulation is a key component of its anti-inflammatory and insulin-sensitizing effects. amrj.net Information regarding the direct modulation of the ERK pathway by this compound is less defined in the current literature.

p53/p21 Pathways

The biological activities of this compound are intrinsically linked to its metabolism. Upon administration, it is hydrolyzed to its aglycone, diosmetin, which is then absorbed and exerts systemic effects. Current research into the modulation of the p53/p21 pathway has focused primarily on this aglycone form.

Studies have demonstrated that diosmetin can induce apoptosis in cancer cells through the upregulation of the tumor suppressor protein p53. In HepG2 human hepatoma cells, diosmetin treatment was found to trigger apoptosis by activating the p53 signaling pathway. nih.gov Further investigation revealed that this upregulation of p53 is mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway, suggesting a novel mechanism for diosmetin's anticancer activity. nih.gov While these findings highlight a potential mechanism of action, direct evidence specifically demonstrating the effect of this compound on the p53/p21 pathway is not yet established in the scientific literature.

Enzyme Inhibition Kinetics and Molecular Docking Studies (e.g., LDHA, α-Glucosidase, Aldose Reductase)

The interaction of this compound and its aglycone, diosmetin, with various enzymes has been a subject of significant research, revealing potential therapeutic applications.

Lactate Dehydrogenase A (LDHA)

LDHA is a critical enzyme in the metabolic processes of cancer cells. researchgate.net While direct inhibitory studies of this compound on LDHA are not currently available, research on structurally related flavonoids provides valuable insights. A comprehensive in vitro analysis of 17 flavonoids identified diosmetin (the aglycone) as a moderate inhibitor of LDHA. researchgate.netd-nb.info The same study also found that other flavonoid glucuronides, such as scutellarein-7-glucuronide and baicalein (B1667712) 7-O-β-D-glucuronide, demonstrated moderate inhibitory activity against LDHA, with IC50 values ranging from 33.007 to 86.643 µM. researchgate.netd-nb.info Furthermore, molecular docking analyses indicated that flavonoids interact strongly with the NADH binding site of LDHA via hydrophobic interactions and hydrogen bonds. researchgate.netd-nb.info

α-Glucosidase

α-Glucosidase inhibitors are recognized for their potential in managing postprandial hyperglycemia. nih.gov Diosmetin 7-O-glucuronide, isolated from Salvia species, has been shown to have an inhibitory effect on α-glucosidase, with an IC50 value comparable to the standard drug, acarbose. nih.gov

In-depth studies on the aglycone, diosmetin, have further elucidated the inhibitory mechanism. Kinetic analysis revealed that diosmetin acts as a reversible and noncompetitive inhibitor of α-glucosidase. nih.gov Spectroscopic and molecular docking investigations confirmed that diosmetin binds to α-glucosidase, inducing conformational changes in the enzyme's secondary structure and altering its microenvironment, which leads to a decrease in its catalytic activity. nih.gov

Table 1: α-Glucosidase Inhibition by Diosmetin

| Compound | IC50 Value (μmol L⁻¹) | Inhibition Type | Ki Value (mol L⁻¹) |

| Diosmetin | 18.380 ± 1.264 | Noncompetitive | (2.6 ± 0.04) ×10⁻⁴ |

Data derived from a study on the inhibitory mechanism of diosmetin on α-glucosidase. nih.gov

Aldose Reductase

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. mdpi.com The accumulation of its product, sorbitol, leads to osmotic stress and is implicated in the long-term complications of diabetes. mdpi.commdpi.com Consequently, inhibiting aldose reductase is a key therapeutic strategy. nih.gov While flavonoids as a class are being explored as potential aldose reductase inhibitors, specific enzyme inhibition kinetics and molecular docking studies for this compound against aldose reductase are not presently found in the reviewed literature. mdpi.comnih.gov

Gene Expression and Protein Regulation Studies

This compound has been shown to modulate the expression of several critical genes and proteins involved in various pathological processes.

In the context of cardiovascular disease, Diosmetin 7-O-beta-D-glucopyranoside (a synonym) has demonstrated a capacity to suppress cardiac fibrosis. nih.gov Its mechanism involves the regulation of endothelial-mesenchymal transformation (EndMT) and mitigating endoplasmic reticulum (ER) stress. nih.gov Studies have shown it significantly diminishes the accumulation of collagen I and collagen III . nih.gov Furthermore, it ameliorates ER stress by influencing protein biomarkers such as glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP) . nih.gov A key finding from this research is the compound's ability to suppress the phosphorylation of Src , a critical signaling protein in these pathways. nih.gov Molecular docking results have corroborated these findings, showing that the compound binds effectively to markers of the ER stress and Src pathways. nih.gov

In the field of oncology, computer-based virtual screening has identified that this compound possesses a high affinity for the Inverted Formin 2 (INF2) protein . researchgate.net This interaction suggests a potential new therapeutic strategy for colorectal cancer, where INF2 is a relevant target. researchgate.net

Table 2: Regulation of Proteins and Genes by this compound

| Biological Process | Target Protein/Gene | Effect of Compound |

| Cardiac Fibrosis | Collagen I | Diminished accumulation nih.gov |

| Cardiac Fibrosis | Collagen III | Diminished accumulation nih.gov |

| Endoplasmic Reticulum Stress | GRP78 | Amelioration of stress nih.gov |

| Endoplasmic Reticulum Stress | CHOP | Amelioration of stress nih.gov |

| Endothelial-Mesenchymal Transformation | Src Phosphorylation | Suppression nih.gov |

| Colorectal Cancer | INF2 Protein | High binding affinity researchgate.net |

Structure Activity Relationship Sar of Diosmetin 7 O Beta D Glucuronide and Its Analogues

Influence of Glucuronidation at the 7-O Position on Biological Activity

Glucuronidation, the attachment of a glucuronic acid moiety, significantly alters the physicochemical properties and biological activity of flavonoids. nih.gov In the case of Diosmetin (B1670712) 7-O-beta-D-Glucuronide, the glucuronide group at the 7-O position generally increases the molecule's solubility in water. nih.gov This enhanced solubility can, in turn, affect its bioavailability and how it is transported and excreted in the body. nih.gov While glycosylation can sometimes decrease the bioactivity of flavonoids, this is not a universal rule, and the effect is often dependent on the specific compound and the biological system being studied. nih.govresearchgate.net For instance, some flavonoid glycosides have shown comparable or even greater activity in vivo compared to their aglycone forms. researchgate.net The position of glucuronidation is also a critical factor, influencing the antioxidant properties of the flavonoid. nih.gov

Impact of Hydroxyl Group Positions on Activity (e.g., C3, C5, C7, C3', C4')

The number and location of hydroxyl (-OH) groups on the flavonoid rings are paramount to their biological effects.

C3-OH Group: The presence of a hydroxyl group at the C3 position is often associated with significant antioxidant activity. acs.org However, some flavonoids lacking this group still exhibit biological activity. acs.org

C5 and C7-OH Groups: Hydroxyl groups at the C5 and C7 positions on the A-ring are also important. nih.gov For instance, hydroxyl substitutions at C5 and C7 have been linked to neuroprotective effects against oxidative stress. nih.gov In some contexts, however, OH groups at C5 and C7 are considered less critical for certain types of antioxidant activity compared to those on the B-ring. acs.org

B-Ring Hydroxylation (C3', C4'): The hydroxylation pattern on the B-ring is crucial for many biological activities, particularly antioxidant effects. nih.gov The presence of hydroxyl groups at the C3' and C4' positions often enhances the radical scavenging capacity of flavonoids. acs.org

Role of C2-C3 Double Bond in Flavonoid Activity

The double bond between carbons 2 and 3 in the C-ring is a key structural feature that influences the planarity and electronic properties of the flavonoid molecule. alliedacademies.orgalliedacademies.org

Enhanced Activity: This C2-C3 double bond, in conjugation with the 4-oxo group, is often critical for various biological activities, including inhibitory effects on certain enzymes like protein kinases. alliedacademies.orgalliedacademies.org Flavonoids possessing this feature, such as flavones and flavonols, tend to be more effective than their saturated counterparts (flavanones). alliedacademies.orgalliedacademies.org

Antiradical Activity: The influence of the C2-C3 double bond on antiradical activity can be complex and depends on the surrounding chemical environment (polarity of the solvent). nih.govbohrium.com In some cases, it enhances activity, while in others, it may weaken it. nih.govbohrium.com Theoretical studies suggest that this double bond has the most significant impact on the 3-OH group. nih.govbohrium.com

Effects of Methylation and Alkyl Chain Substitutions

Methylation, the addition of a methyl group, and the substitution with longer alkyl chains can significantly modify the biological profile of flavonoids.

Increased Lipophilicity and Bioavailability: Methylation generally increases the lipophilicity (fat-solubility) of flavonoids, which can enhance their transport across cell membranes and improve their metabolic stability and oral bioavailability. researchgate.netmdpi.com

Altered Cytotoxicity: Methylation can also influence the cytotoxic (cell-killing) effects of flavonoids. For instance, the methylation of hydroxyl groups has been shown to increase the anticancer capacity of some flavonoids. nih.gov Polymethoxylated flavonoids can be more potent inhibitors of tumor cell growth than their non-methylated counterparts. nih.gov The position of methylation is critical; for example, methylation at the 3'-position has been found to increase the in vitro cytotoxicity of flavonoids with an unsaturated C2-C3 bond. nih.gov

Alkyl Chain Substitutions: The addition of alkyl chains, such as hexyl chains, has been shown in some studies to enhance the anti-inflammatory activity of certain flavonoid derivatives. mdpi.com

Comparative Studies with Aglycone Diosmetin and Other Flavonoid Glucuronides

Comparing Diosmetin 7-O-beta-D-Glucuronide with its aglycone, diosmetin, and other flavonoid glucuronides provides valuable insights into structure-activity relationships.

Diosmetin vs. Diosmin (B1670713): A study comparing diosmin (a glycoside of diosmetin) and its aglycone, diosmetin, found that while both compounds could prevent fat accumulation and glucose intolerance in mice on a high-fat, high-sucrose diet, diosmin was more effective and also exhibited an antidyslipidemic effect. researchgate.net This suggests that the glycoside form may have superior in vivo activity in certain metabolic contexts.

Activity of Glucuronides: The metabolites of flavonoids, including their glucuronides, are often the biologically active forms in the body. For example, diosmetin-3-O-β-d-glucuronide, the main metabolite of diosmin, has demonstrated anti-inflammatory and antioxidant effects in ex vivo human skin models. nih.gov

Advanced Research Methodologies and in Vitro/in Vivo Models in Diosmetin 7 O Beta D Glucuronide Studies

In Vitro Cellular Models

In vitro cellular models are fundamental in the initial stages of research to understand the direct effects of Diosmetin (B1670712) 7-O-beta-D-glucuronide on specific cell types and biological processes. These models allow for controlled experimental conditions to study cellular responses, signaling pathways, and molecular interactions.

Cancer Cell Lines

A wide array of human cancer cell lines has been utilized to evaluate the anti-tumor properties of Diosmetin 7-O-beta-D-glucuronide and its aglycone, diosmetin. These studies have demonstrated inhibitory effects on cell proliferation and viability across various cancer types. For instance, diosmetin has shown cytotoxic activity against human colon cancer Colon205 cells mdpi.com. In colorectal cancer, this compound has been identified as a prominent inhibitor of Inverted Formin 2 (INF2), a protein associated with poor prognosis, and it selectively inhibits CRC cells with high INF2 expression while showing minimal toxicity to normal cells nih.gov.

The compound's precursor, diosmetin, has also demonstrated anti-cancer effects in several other cell lines, including prostate cancer (LNCaP, PC-3), leukemia (HL-60), liver cancer (SMMC-7721, HepG2), breast cancer (MCF-7), colon adenocarcinoma (SW480), lung cancer (A-549), and chronic myelogenous leukemia (K562, HEL) mdpi.commdpi.comscienceopen.comrsc.orgnih.gov. Diosmetin has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines through different mechanisms, such as cell cycle arrest and modulation of signaling pathways like Akt and NF-κB mdpi.comscienceopen.comnih.govnih.gov.

| Cell Line | Cancer Type | Observed Effects of Diosmetin/Diosmetin 7-O-beta-D-Glucuronide |

|---|---|---|

| Colon205 | Colon Cancer | Cytotoxic activity mdpi.com |

| SW480, SW620 | Colorectal Cancer | Inhibition of cell proliferation and mobility; selective inhibition of INF2-high cells (this compound) nih.gov |

| LNCaP, PC-3 | Prostate Cancer | Inhibition of proliferation, induction of apoptosis and cell cycle arrest mdpi.com |

| HL-60 | Leukemia | Moderate cytotoxicity mdpi.com |

| SMMC-7721, HepG2 | Hepatocellular Carcinoma | Inhibition of metastasis, induction of apoptosis, inhibition of proliferation mdpi.commdpi.comnih.gov |

| MCF-7 | Breast Cancer | Moderate cytotoxicity, induction of apoptosis and senescence mdpi.comnih.gov |

| A-549, HCC827 | Lung Cancer | Inhibition of proliferation and colony formation mdpi.comscienceopen.com |

| K562, HEL | Chronic Myelogenous Leukemia | Data on specific effects of this compound in these cell lines is limited in the provided search results. |

Endothelial Cells

The effects of this compound and its related compounds on endothelial cells are critical for understanding their vasoprotective and cardiovascular benefits. Studies on primary cardiac microvascular endothelial cells (CMECs) have shown that Diosmetin 7-O-glucoside can suppress endothelial-mesenchymal transformation (EndMT), a process involved in cardiac fibrosis nih.gov. It was found to diminish the accumulation of collagen I and III, restore tube formation, and partially inhibit migration of CMECs nih.gov. Furthermore, diosmin (B1670713) and diosmetin have been shown to protect endothelial cells from oxidative stress by enhancing the activity of cellular antioxidant systems mdpi.com.

Macrophage Cell Lines